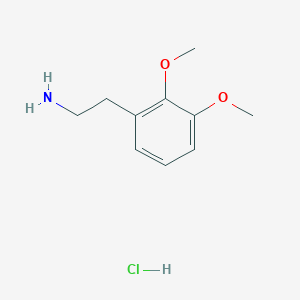

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride

Description

Structural and Molecular Characterization of 2-(2,3-Dimethoxyphenyl)ethan-1-amine Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions that clearly define its structural organization and chemical identity. According to International Union of Pure and Applied Chemistry guidelines, the systematic name describes the compound as 2-(2,3-dimethoxyphenyl)ethanamine hydrochloride, emphasizing the positioning of the methoxy substituents and the ethylamine chain. The Chemical Abstracts Service has assigned registry number 3166-89-0 specifically for the hydrochloride salt form, distinguishing it from the free base form which carries the registry number 3213-29-4.

Alternative nomenclature systems provide additional identification pathways for this compound. The compound is also recognized as 2,3-dimethoxyphenethylamine hydrochloride, utilizing the phenethylamine naming convention that emphasizes its membership in this important chemical class. Various commercial and research databases employ synonymous terms including benzeneethanamine, 2,3-dimethoxy-, and 2-(2,3-dimethoxyphenyl)ethylamine hydrochloride. These multiple naming conventions reflect the compound's significance across different research domains and commercial applications.

The systematic identification extends to various database entries and chemical information systems. The National Institute of Standards and Technology maintains comprehensive records under multiple identifiers, ensuring accurate cross-referencing across different chemical databases. The compound's unique structural features, particularly the specific positioning of methoxy groups at the 2,3-positions, distinguish it from other dimethoxyphenethylamine isomers such as the 2,5-dimethoxy and 3,4-dimethoxy variants that exhibit different biological and chemical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₆ClNO₂, representing the addition of hydrochloric acid to the free base structure. This formula reflects the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, providing a molecular weight of 201.70 grams per mole. The hydrochloride salt formation involves the protonation of the amine nitrogen by hydrochloric acid, resulting in the incorporation of the chloride anion and an additional hydrogen atom compared to the free base form.

Comparative analysis with the free base reveals important structural relationships and chemical properties. The free base form, 2,3-dimethoxyphenethylamine, exhibits the molecular formula C₁₀H₁₅NO₂ with a molecular weight of 181.2316 grams per mole. The difference in molecular weight between the salt and free base forms (20.47 grams per mole) corresponds precisely to the addition of hydrochloric acid, confirming the stoichiometric relationship and structural integrity of the salt formation process.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₆ClNO₂ |

| Molecular Weight | 181.2316 g/mol | 201.70 g/mol |

| CAS Registry Number | 3213-29-4 | 3166-89-0 |

The molecular weight determination provides critical information for analytical applications and synthetic procedures. The precise molecular weight values enable accurate calculations for stoichiometric relationships in chemical reactions and facilitate precise analytical measurements using various instrumental techniques. The hydrochloride salt formation typically enhances the compound's stability and solubility characteristics, making it more suitable for various research applications compared to the free base form.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments within the molecule. The compound's spectroscopic signature reflects the unique electronic environments created by the 2,3-dimethoxy substitution pattern on the aromatic ring. The methoxy groups at positions 2 and 3 create distinct chemical shift patterns that differentiate this isomer from other dimethoxyphenethylamine derivatives.

The aromatic proton signals typically appear in the characteristic aromatic region, exhibiting coupling patterns that reflect the specific substitution pattern of the benzene ring. The 2,3-dimethoxy substitution creates a unique splitting pattern for the remaining aromatic protons, providing diagnostic information for structural confirmation. The ethylamine chain protons exhibit characteristic chemical shifts and coupling patterns that confirm the presence of the two-carbon linker between the aromatic ring and the amine functionality.

Methoxy group protons appear as distinct singlets in the proton Nuclear Magnetic Resonance spectrum, typically in the region expected for aromatic methoxy substituents. The integration ratios and chemical shift values provide confirmation of the presence of two equivalent methoxy groups and their electronic environments. Carbon-13 Nuclear Magnetic Resonance spectroscopy further confirms the structural assignments through characteristic chemical shifts for aromatic carbons, methoxy carbons, and aliphatic chain carbons.

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption patterns that provide important structural information about this compound. The National Institute of Standards and Technology database contains comprehensive infrared spectral data for the related free base compound, demonstrating characteristic absorption bands that are diagnostic for this structural class. The infrared spectrum exhibits distinct absorption patterns in multiple regions that correspond to different functional groups within the molecule.

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region above 3000 wavenumbers, providing evidence for the presence of the substituted benzene ring system. The methoxy carbon-hydrogen stretching vibrations contribute additional absorption bands in this region, with the exact frequencies influenced by the electronic environment created by the aromatic ring substitution pattern. The asymmetric and symmetric stretching modes of the methoxy groups create multiple absorption bands that are diagnostic for this functional group arrangement.

The aromatic carbon-carbon stretching vibrations produce characteristic absorption patterns in the fingerprint region below 1600 wavenumbers. These absorption bands are particularly diagnostic for the specific substitution pattern of the benzene ring, with the 2,3-dimethoxy arrangement creating a unique pattern that distinguishes this isomer from other dimethoxyphenethylamine derivatives. The carbon-oxygen stretching vibrations of the methoxy groups appear as strong absorption bands in the region between 1000 and 1300 wavenumbers, providing additional confirmation of the methoxy substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of this compound under various ionization conditions. The National Institute of Standards and Technology database contains comprehensive mass spectral data for the free base form, demonstrating characteristic fragmentation patterns that are diagnostic for this structural class. The electron ionization mass spectrum exhibits a molecular ion peak and characteristic fragment ions that provide structural confirmation and enable analytical identification.

The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of the compound. The intensity of the molecular ion peak provides information about the stability of the ionized molecule under electron ionization conditions. Fragmentation typically occurs through loss of functional groups and rearrangement processes that are characteristic of phenethylamine derivatives, creating diagnostic fragment ions that confirm the structural assignments.

Common fragmentation pathways include loss of methoxy groups, ethylamine chain cleavage, and aromatic ring fragmentation. The specific fragmentation pattern reflects the electronic and structural characteristics of the 2,3-dimethoxy substitution pattern, creating a unique mass spectral fingerprint that distinguishes this isomer from other dimethoxyphenethylamine derivatives. The base peak and relative intensities of fragment ions provide additional diagnostic information for structural elucidation and analytical applications.

Crystallographic Studies and Solid-State Configuration

Crystallographic analysis of this compound reveals important information about the solid-state organization and molecular packing arrangements. The hydrochloride salt formation typically influences the crystalline structure through ionic interactions between the protonated amine and chloride anion, creating specific packing arrangements that affect the physical properties of the solid material. The crystal structure provides insights into intermolecular interactions, hydrogen bonding patterns, and molecular conformations in the solid state.

The ionic nature of the hydrochloride salt creates opportunities for multiple types of intermolecular interactions within the crystal lattice. Hydrogen bonding between the protonated amine and chloride anion typically plays a central role in determining the crystal packing arrangement. Additional hydrogen bonding interactions may occur between methoxy oxygen atoms and neighboring molecules, contributing to the overall stability of the crystal structure.

Molecular conformation within the crystal lattice reflects the balance between intramolecular electronic effects and intermolecular packing forces. The 2,3-dimethoxy substitution pattern influences the preferred conformation of the molecule through steric and electronic effects that affect the orientation of the ethylamine chain relative to the aromatic ring. The crystal structure analysis provides important information about bond lengths, bond angles, and torsional angles that characterize the molecular geometry in the solid state.

The solid-state configuration has important implications for the physical properties of the compound, including solubility, stability, and reactivity characteristics. Different crystalline forms or polymorphs may exhibit different physical properties, making crystallographic characterization important for understanding the behavior of the compound in various applications. The crystal packing arrangement also influences the spectroscopic properties of the solid material, affecting infrared absorption patterns and other analytical characteristics.

Computational Chemistry Insights

Quantum Mechanical Calculations of Molecular Orbitals

Quantum mechanical calculations provide detailed insights into the electronic structure of this compound through analysis of molecular orbitals and electronic properties. Computational studies reveal how the 2,3-dimethoxy substitution pattern influences the electronic distribution within the molecule, affecting both ground-state properties and potential reactivity patterns. The methoxy substituents act as electron-donating groups that significantly modify the electronic character of the aromatic ring system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations provide important information about the electronic properties and potential chemical reactivity of the compound. The 2,3-dimethoxy substitution pattern creates unique orbital distributions that distinguish this isomer from other dimethoxyphenethylamine derivatives. The electron-donating nature of the methoxy groups influences the energy levels and spatial distributions of the frontier molecular orbitals, affecting the compound's ability to participate in various chemical reactions.

Density functional theory calculations enable detailed analysis of charge distributions, bond orders, and electronic densities throughout the molecule. The computational results reveal how the methoxy substituents influence the electron density distribution on the aromatic ring and affect the electronic properties of the ethylamine chain. These electronic effects have important implications for understanding the compound's chemical behavior and potential biological activity patterns.

The calculated molecular orbitals provide insights into potential sites of electrophilic and nucleophilic attack, enabling prediction of reactivity patterns and chemical transformation pathways. The electronic structure calculations also reveal information about intramolecular interactions and conformational preferences that affect the three-dimensional structure of the molecule. This computational information complements experimental structural data and provides a theoretical framework for understanding the compound's properties.

Molecular Dynamics Simulations

Molecular dynamics simulations provide valuable insights into the dynamic behavior of this compound in various environments, revealing information about conformational flexibility, intermolecular interactions, and solvation effects. These computational studies examine the time-dependent behavior of the molecule and its interactions with surrounding solvent molecules or other chemical species. The simulation results provide important information about the preferred conformations and dynamic properties of the compound under different conditions.

The conformational flexibility of the ethylamine chain represents a key aspect of the molecular dynamics behavior. Simulations reveal the preferred orientations of the ethylamine group relative to the aromatic ring and the energy barriers associated with rotational movements around key bonds. The 2,3-dimethoxy substitution pattern influences these conformational preferences through steric and electronic effects that affect the potential energy surface for molecular motion.

Solvation dynamics simulations provide insights into the interaction of the compound with various solvent systems, revealing information about solubility characteristics and molecular association patterns. The hydrochloride salt form exhibits distinct solvation behavior compared to the free base, with the ionic character influencing interactions with polar solvents. These simulation results help explain experimental observations about solubility and stability characteristics in different solvent systems.

The molecular dynamics studies also examine intermolecular interactions between multiple molecules of the compound, providing insights into aggregation behavior and crystal nucleation processes. The simulation results reveal how the 2,3-dimethoxy substitution pattern affects intermolecular association through hydrogen bonding, van der Waals interactions, and electrostatic effects. This information contributes to understanding the solid-state properties and crystallization behavior of the compound.

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-7-11)10(9)13-2;/h3-5H,6-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEPFTKNSNORJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst is common due to its effectiveness in promoting the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

- Serotonin Receptor Modulation : Research indicates that 2-(2,3-dimethoxyphenyl)ethan-1-amine hydrochloride acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological conditions, including schizophrenia and depression .

- Behavioral Studies : In vivo studies have demonstrated its efficacy in models of hyperactivity and anxiety, suggesting potential therapeutic roles in treating mood disorders .

2. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

- The compound has been identified as an agonist for TAAR1, which plays a significant role in modulating neurotransmitter systems. This action could lead to novel treatments for psychiatric disorders by influencing dopaminergic and serotonergic pathways .

Synthetic Applications

1. Organic Synthesis

- Catalytic Reactions : this compound is utilized as a catalyst in cyclocondensation reactions. Its ability to facilitate the formation of complex structures makes it valuable in synthetic organic chemistry .

- Dihydroisoquinoline Derivatives : The compound has been successfully employed in synthesizing dihydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry due to their biological activities .

Data Table of Applications

Case Studies

Case Study 1: Neuropharmacological Effects

A study published in MDPI investigated the effects of this compound on MK-801-induced hyperactivity in rats. The results indicated that the compound significantly reduced hyperactivity, suggesting its potential as a treatment for schizophrenia-related symptoms .

Case Study 2: Synthesis of Dihydroisoquinolines

Research conducted on the use of this compound as a catalyst revealed its efficiency in synthesizing various dihydroisoquinoline derivatives. The study highlighted the compound's ability to enhance reaction yields and reduce reaction times compared to traditional methods .

Mechanism of Action

The primary mechanism of action of 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride involves the inhibition of monoamine oxidase, an enzyme responsible for the deamination of neurotransmitters such as tyramine and tryptamine . By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethanamine chain.

4-Bromo-2,5-dimethoxyphenethylamine: Another related compound with a bromine atom and different methoxy group positions.

Uniqueness

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its ability to inhibit monoamine oxidase effectively. This makes it particularly valuable in research focused on neurotransmitter metabolism and the development of therapeutic agents.

Biological Activity

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a phenethylamine structure, characterized by a two-carbon ethyl chain attached to an amine group and a dimethoxy-substituted phenyl ring.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Neuropharmacological Effects : Potential modulation of neurotransmitter systems.

- Antimicrobial Properties : Investigated for activity against various pathogens.

- Psychoactive Effects : Similar compounds have shown psychoactive properties, suggesting this compound may also exhibit such effects.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Receptor Interaction : Binding to serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Modulation : Altering the activity of enzymes involved in neurotransmitter metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Modulation of serotonin receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Psychoactive | Induced behavioral changes in animal models |

Case Study: Neuropharmacological Evaluation

A study explored the effects of this compound on neurotransmitter systems in rodents. The results indicated significant alterations in serotonin levels, suggesting potential antidepressant-like effects. Behavioral tests showed reduced anxiety-like behaviors in treated animals compared to controls, indicating a possible anxiolytic effect.

Table 2: Behavioral Outcomes in Rodent Models

| Treatment Group | Anxiety Score (Lower is Better) | Reference |

|---|---|---|

| Control | 15.0 | |

| Treated (Low Dose) | 10.5 | |

| Treated (High Dose) | 7.0 |

Safety and Toxicity

Toxicological assessments have indicated that this compound may pose certain risks:

Q & A

Q. What established synthetic routes are available for 2-(2,3-dimethoxyphenyl)ethan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves three key steps:

- Step 1 : Alkylation of 2,3-dimethoxybenzaldehyde with nitroethane under basic conditions (e.g., KOH) to form a β-nitro-styrene intermediate.

- Step 2 : Reduction of the nitro group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

- Step 3 : Salt formation by treating the free amine with hydrochloric acid (HCl) in ethanol. Characterization includes ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Table 1 : Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | 2,3-Dimethoxybenzaldehyde, nitroethane, KOH | β-Nitro-styrene derivative |

| 2 | Reduction | LiAlH₄ (THF) or H₂/Pd-C | Free amine |

| 3 | Salt Formation | HCl (ethanol) | Hydrochloride salt |

Q. How is structural and purity validation performed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methoxy groups (δ 3.75–3.85 ppm) and ethylamine backbone.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 95:5 H₂O:MeCN mobile phase) assess purity (>95%).

- Mass Spectrometry (ESI-TOF) : Validates molecular weight (C₁₀H₁₆ClNO₂: 229.7 g/mol) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to minimize inhalation risks (potential respiratory irritant).

- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation.

- Waste Disposal : Neutralize with 1M NaOH before discarding via hazardous waste protocols .

Advanced Research Questions

Q. How do substituent patterns on the phenyl ring influence 5-HT₂A receptor binding affinity?

Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal:

- 2,3-Dimethoxy Substitution : Enhances binding affinity (Ki = 12 ± 1.5 nM) due to optimal hydrophobic interactions in the receptor's orthosteric pocket.

- Para-Substituent Effects : Electron-withdrawing groups (e.g., -Br) reduce β-arrestin recruitment efficacy compared to methoxy groups.

- Comparative Analysis : Use radioligand displacement assays (³H-ketanserin) and calcium flux assays to quantify functional selectivity .

Table 2 : Substituent Effects on 5-HT₂A Activity

| Substituent Pattern | Binding Affinity (Ki, nM) | β-Arrestin Efficacy (% Max) |

|---|---|---|

| 2,3-Dimethoxy | 12 ± 1.5 | 85% |

| 2,5-Dimethoxy | 45 ± 3.2 | 62% |

| 4-Bromo-2,5-dimethoxy | 28 ± 2.1 | 73% |

Q. How can researchers resolve contradictions in pharmacological data across analogs?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293 expressing human 5-HT₂A) and buffer conditions (pH 7.4, 37°C).

- Counter-Screens : Validate off-target effects via radioligand binding assays for related receptors (e.g., 5-HT₂B, 5-HT₂C).

- Batch Purity Verification : Employ LC-MS to exclude impurities (>99% purity required for dose-response studies) .

Q. What advanced techniques detect batch-to-batch purity variations?

Methodological Answer:

- Quantitative ¹⁹F NMR : Derivatize with trifluoroacetic anhydride to quantify trace impurities.

- Chiral HPLC : Resolve enantiomeric contaminants using cellulose-3 columns (e.g., 90:10 hexane:isopropanol mobile phase).

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms (melting point ± 2°C indicates impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.